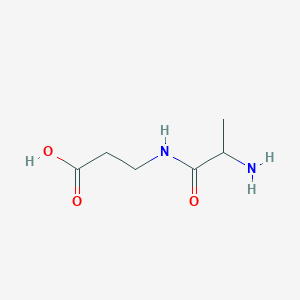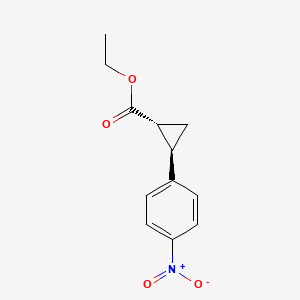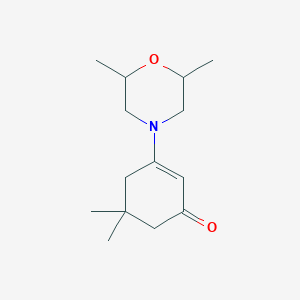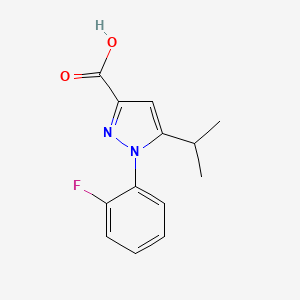
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, commonly referred to as FPP, is a compound that has been studied extensively in the field of organic chemistry. FPP is a pyrazole-based carboxylic acid that is composed of a fluorophenyl group and a propan-2-yl group. FPP has a variety of applications, including its use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
FPP has been studied extensively in the field of organic chemistry and is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis reactions, as a ligand in coordination chemistry, and as an inhibitor of certain enzymes. FPP has also been used in the synthesis of other compounds, such as imidazoles, and as a precursor for the synthesis of other compounds, such as pyrazolines.
Wirkmechanismus
FPP is believed to act as a catalyst in organic synthesis reactions by forming a complex with the reactants. This complex is believed to facilitate the reaction by stabilizing the transition state of the reaction and thus increasing the rate of the reaction. FPP is also believed to act as a ligand in coordination chemistry by forming a complex with a metal ion. This complex can then be used to catalyze a variety of reactions. Finally, FPP is believed to act as an inhibitor of certain enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPP are not well understood, as it is not typically used in therapeutic applications. However, some studies have suggested that FPP may have an effect on the activity of certain enzymes, such as cyclooxygenase, and may also affect the metabolism of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
FPP is a useful compound for laboratory experiments due to its low cost, availability, and ease of synthesis. It is also a relatively stable compound, making it ideal for experiments that require long-term storage. However, FPP is also a relatively toxic compound, and care should be taken when handling it in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research on FPP. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. Additionally, further research could be done on its use as a catalyst in organic synthesis and its potential use as a ligand in coordination chemistry. Finally, further research could be done on the synthesis of other compounds using FPP as a precursor.
Synthesemethoden
FPP is typically synthesized from the reaction of 2-fluorophenylhydrazine and propionic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous medium, and the resulting product is purified by recrystallization. The overall yield of the reaction is usually between 40-50%.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)12-7-10(13(17)18)15-16(12)11-6-4-3-5-9(11)14/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTXUAWKVNBBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

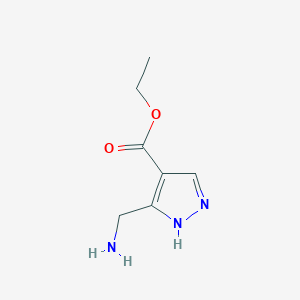
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)


![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
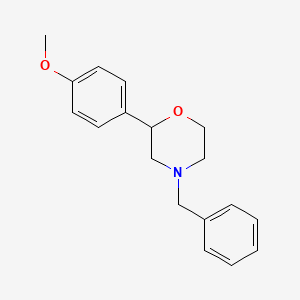
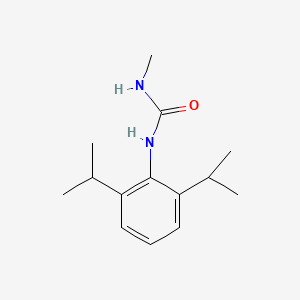
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
